

5-Formyluracil: An In-Depth Technical Guide to a Stable Epigenetic Mark

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Formyluracil

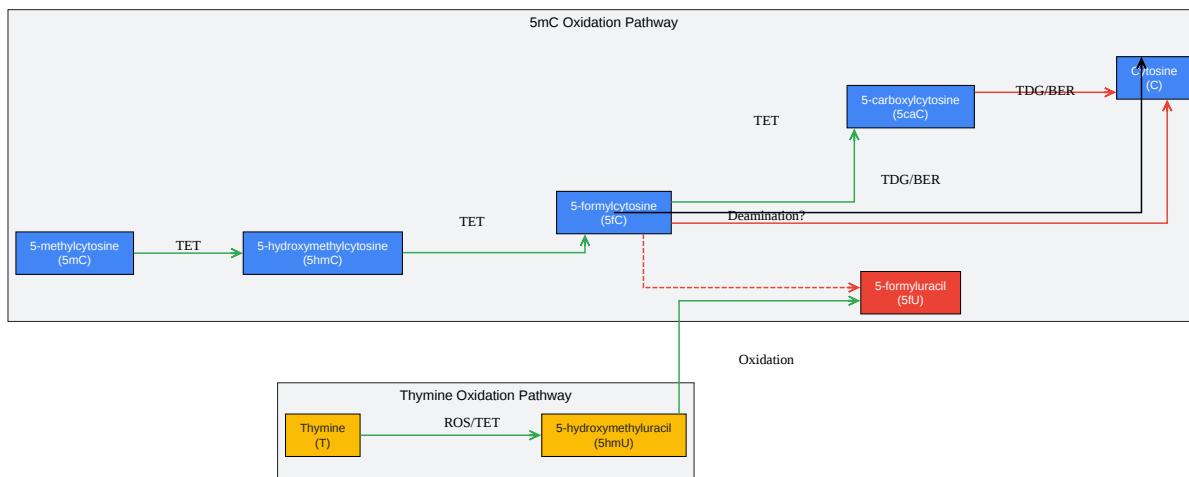
Cat. No.: B014596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetics, DNA modifications beyond the canonical four bases (A, T, C, G) and the well-established 5-methylcytosine (5mC) are revealing deeper layers of gene regulation. Among these is **5-formyluracil** (5fU), a modified base that arises from oxidative processes.^{[1][2]} While initially considered a simple DNA lesion resulting from thymine oxidation, emerging evidence suggests 5fU may also function as a stable epigenetic mark with distinct biological roles.^{[3][4][5][6]} This technical guide provides a comprehensive overview of **5-formyluracil**, consolidating current knowledge on its formation, stability, function, and the methodologies used for its detection, to support ongoing research and drug development efforts.


Formation Pathways of 5-Formyluracil

5-Formyluracil can be generated in the genome through two primary pathways: the oxidation of thymine and the modification of 5-methylcytosine derivatives.

- Thymine Oxidation: Reactive oxygen species (ROS), generated during normal cellular metabolism or by exposure to ionizing radiation and chemical oxidants, can oxidize the methyl group of thymine.^{[7][8][9][10]} This process can yield 5-(hydroxymethyl)uracil (5hmU) which can be further oxidized to **5-formyluracil**.^{[2][11]}

- TET-Mediated 5mC Oxidation and Subsequent Modification: The Ten-Eleven Translocation (TET) family of dioxygenases are central to active DNA demethylation.[12][13] They iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[12][14][15] While 5fC is a key intermediate in the demethylation pathway, it has been proposed that it can undergo deamination to form 5fU, thereby linking the canonical demethylation pathway to the formation of this unique uracil derivative.

The following diagram illustrates the major pathways leading to the formation of 5fU and related modifications.

[Click to download full resolution via product page](#)

Caption: Formation pathways of **5-formyluracil** (5fU) and related cytosine modifications.

Evidence for 5-Formyluracil as a Stable Mark

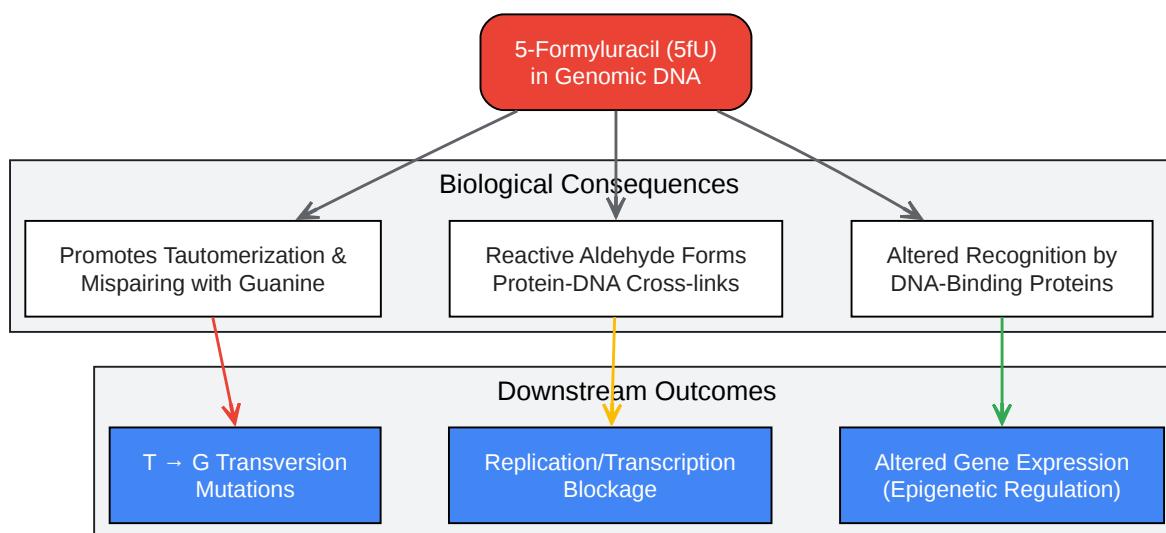
While many DNA modifications are transient intermediates in repair pathways, several lines of evidence suggest that 5fU, much like 5fC, can exist as a stable epigenetic mark.[5][16] Its persistence in the genome implies that it may have intrinsic biological functions rather than solely being a damage product awaiting removal. Studies have shown that the levels of 5fC, a direct precursor, can be stably maintained during cell division and have distinct developmental dynamics compared to 5hmC.[5] The presence of 5fU has been confirmed in bacteriophages, prokaryotes, and various mammalian cells.[1][3][4] Notably, the abundance of 5fU can be

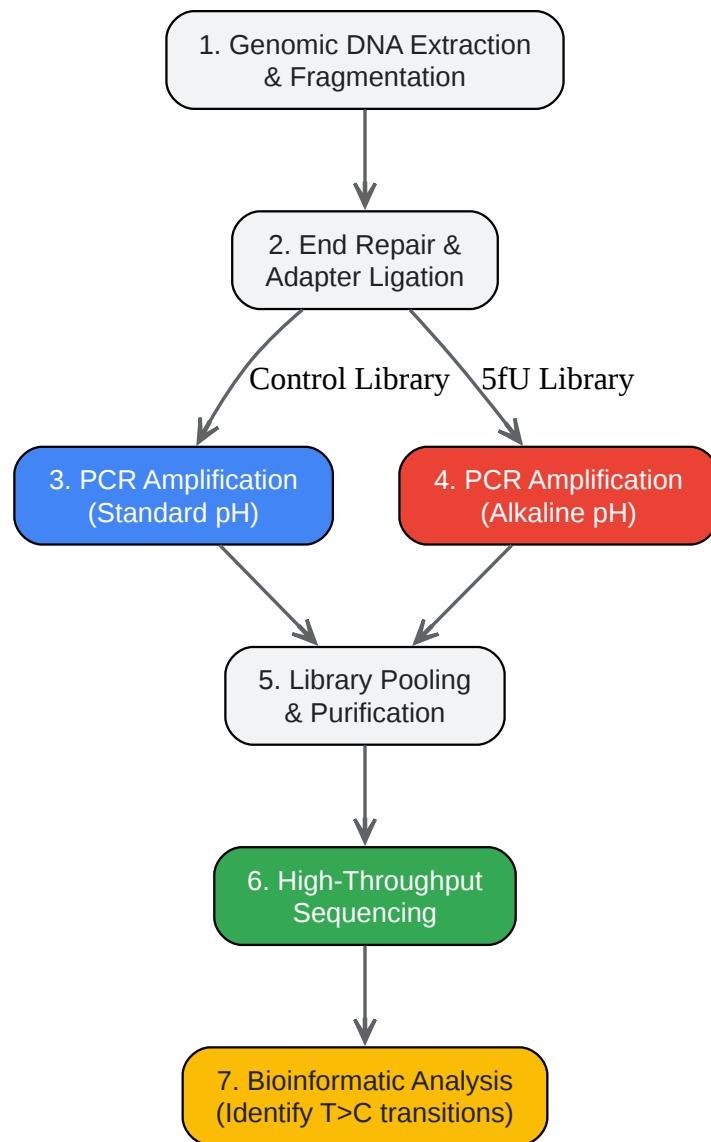
higher in certain cancer tissues compared to adjacent normal tissues, suggesting a potential role in disease states.[\[3\]](#)[\[6\]](#)

Quantitative Abundance of 5mC Oxidation Products

The levels of 5fU and its related modifications are generally low but highly variable across different cell types and tissues. Precise quantification is essential for understanding their physiological relevance.

Modification	Cell/Tissue Type	Abundance (per 106 bases)	Reference
5fC	Mouse Embryonic Stem Cells (mESCs)	~20	[5]
5fC	Mouse Brain (Adult)	~1-2	[5]
5caC	Mouse Embryonic Stem Cells (mESCs)	~3	[5]
5hmU	Human Colon / Rat Tissues	~0.5	[17]
5fU	Various Mammalian Tissues	Detected, but levels are low and variable	[3] [4]


Note: Absolute quantification of 5fU remains challenging due to its low abundance and chemical reactivity. The table reflects the general understanding of the relative levels of these related modifications.


Functional Roles and Consequences

The presence of 5fU in a DNA sequence is not benign. Its distinct chemical structure—specifically the electron-withdrawing formyl group—alters its properties compared to thymine, leading to significant biological consequences.[\[18\]](#)

- Mutagenicity: 5fU is a mutagenic lesion.[\[1\]](#)[\[8\]](#)[\[11\]](#)[\[18\]](#) The formyl group increases the acidity of the N-3 imino proton, promoting tautomerization to an enol form.[\[18\]](#) This ionized form can mispair with guanine during DNA replication, leading to T → G transversions.[\[10\]](#)[\[18\]](#)

- Transcriptional Interference: The aldehyde group of 5fU is highly reactive and can form cross-links with nearby proteins, including transcription factors and DNA polymerases.[6] This can impede transcription and replication processes.[6]
- Altered Protein Recognition: The unique structure of 5fU can either inhibit the binding of standard DNA-binding proteins or recruit a specific set of reader proteins that recognize this modification, potentially mediating downstream epigenetic effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Formyluracil - Wikipedia [en.wikipedia.org]
- 2. DNAMod: 5-formyluracil [dnamod.hoffmanlab.org]

- 3. Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sequencing 5-Formyluracil in Genomic DNA at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular effects of 5-formyluracil in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Formyluracil | C5H4N2O3 | CID 304590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of 5-Formylcytosine and 5-Formyluracil Based on Photo-Assisted Domino Reaction | Springer Nature Experiments [experiments.springernature.com]
- 17. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A proposed mechanism for the mutagenicity of 5-formyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Formyluracil: An In-Depth Technical Guide to a Stable Epigenetic Mark]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014596#5-formyluracil-as-a-stable-epigenetic-mark]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com